6-sec-Butoxy-2-(toluene-3-sulfonyl)-3H-pyrimidin-4-one
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Overview
Description
6-sec-Butoxy-2-(toluene-3-sulfonyl)-3H-pyrimidin-4-one is a complex organic compound characterized by its unique chemical structure It contains a pyrimidine ring substituted with a sec-butoxy group and a toluene-3-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-sec-Butoxy-2-(toluene-3-sulfonyl)-3H-pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, sec-butyl alcohol, and toluene-3-sulfonyl chloride. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization, distillation, or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
6-sec-Butoxy-2-(toluene-3-sulfonyl)-3H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butoxy or toluene-3-sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-sec-Butoxy-2-(toluene-3-sulfonyl)-3H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-sec-Butoxy-2-(toluene-3-sulfonyl)-3H-pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. The exact mechanism depends on the context in which the compound is used and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- 6-sec-Butoxy-2-(toluene-4-sulfonyl)-3H-pyrimidin-4-one
- 6-sec-Butoxy-2-(benzene-3-sulfonyl)-3H-pyrimidin-4-one
- 6-sec-Butoxy-2-(toluene-3-sulfonyl)-3H-pyrimidin-2-one
Uniqueness
6-sec-Butoxy-2-(toluene-3-sulfonyl)-3H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
284681-81-8 |
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Molecular Formula |
C15H18N2O4S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-butan-2-yloxy-2-(3-methylphenyl)sulfonyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H18N2O4S/c1-4-11(3)21-14-9-13(18)16-15(17-14)22(19,20)12-7-5-6-10(2)8-12/h5-9,11H,4H2,1-3H3,(H,16,17,18) |
InChI Key |
QBKCURRLEMEXDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC(=O)NC(=N1)S(=O)(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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